molecular formula C18H13N3O5S2 B3004249 (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 303056-05-5

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Cat. No. B3004249
CAS RN: 303056-05-5
M. Wt: 415.44
InChI Key: BOGOKEIYOCUUOF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione is a readily available and orally active glitazone . It has been shown to attenuate the bleomycin-induced pulmonary fibrosis in vivo . It has also been found to ameliorate adjuvant-induced arthritis by inhibiting the migration of macrophages and down-regulating the cytokine mRNA expression .


Synthesis Analysis

The compound was prepared by 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol .


Molecular Structure Analysis

The β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, acts as a core inhibitory structure for tyrosinase .


Chemical Reactions Analysis

The compound has been found to have stronger inhibitory activity than kojic acid against mushroom tyrosinase . It has also been shown to diminish the increase of macrophage, neutrophil, and lymphocyte counts as well as the levels of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in bronchoalveolar lavage fluid .

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have demonstrated significant antimicrobial properties. For instance, some derivatives were found to be active against mycobacteria, including Mycobacterium tuberculosis, and showed promising activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential for treating bacterial infections, particularly those caused by resistant strains (Krátký, Vinšová, & Stolaříková, 2017). Another study reported antimicrobial activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, highlighting the compound's broad-spectrum potential (PansareDattatraya & Devan, 2015).

Anticancer Potentials

The compound's derivatives have shown promising anticancer activities. One study discovered that a particular derivative was highly effective against various cancer cell lines, suggesting its potential use in cancer therapy (Deep et al., 2016). Other derivatives have also demonstrated antitumor properties, specifically against leukemia, melanoma, and several other cancer types (Havrylyuk et al., 2010).

Role in Treating Diabetes

Derivatives of this compound have been evaluated for their hypoglycemic and hypolipidemic activities, showing significant reduction in blood glucose and lipid levels in animal models. This indicates potential therapeutic applications in managing diabetes and associated metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Structural and Molecular Studies

Studies have also focused on the structural and molecular aspects of the compound and its derivatives. For example, X-ray diffraction has been used to determine the crystal structure of a derivative, providing insights into its molecular interactions and stability (Benhalima et al., 2011). Such studies are crucial for understanding the compound's chemical properties and potential modifications for enhanced efficacy.

Antifungal Properties

Several studies have reported the compound's effectiveness against fungal pathogens, suggesting its use in antifungal therapies. This is particularly relevant in the context of increasing fungal resistance to existing drugs (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . Due to its critical role in melanogenesis, it has been defined as a potent pharmacological target for the treatment of melanin overproduction .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . This interaction results in the inhibition of melanin synthesis, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized .

Result of Action

The compound’s action results in significant and concentration-dependent inhibition of intracellular melanin contents . Its anti-melanogenic effects were found to be considerably greater than the inhibitory effect of kojic acid . These effects are due to the compound’s inhibition of tyrosinase activity .

Action Environment

Environmental factors such as UVB radiation can influence the compound’s action, efficacy, and stability . For example, the compound’s skin depigmentation effect was confirmed in vivo as its topical treatment significantly reduced UVB-induced melanogenesis in HRM2 hairless mice .

Safety and Hazards

The compound has been found to have potency in protecting acute liver injury in vivo without obvious toxicity .

Future Directions

The strong binding affinity with the active site of tyrosinase and potent inhibitions of mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells indicates the PUSTC scaffold offers an attractive platform for the development of novel tyrosinase inhibitors .

properties

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-7-5-11(6-8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-3-2-4-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGOKEIYOCUUOF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.